molecular formula C8H6FNO2 B12942043 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one

Cat. No.: B12942043
M. Wt: 167.14 g/mol
InChI Key: GHICHXHDGTXIIL-UHFFFAOYSA-N
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Description

8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound that features a fused pyran and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom adds to its chemical uniqueness, potentially enhancing its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring can be reacted with a suitable aldehyde and a fluorinated reagent to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis or solar thermal energy to enhance the efficiency and yield of the reaction. These methods are environmentally friendly and reduce the production of toxic by-products .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,2-b]pyridin-4-one oxides, while reduction can produce dihydropyrano derivatives .

Scientific Research Applications

8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting or activating certain pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Pyrano[2,3-b]pyridine derivatives: These compounds share a similar core structure but may lack the fluorine atom.

    Pyrano[2,3-f]chromenone derivatives: These compounds have a chromenone ring instead of a pyridine ring.

Uniqueness: 8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

8-fluoro-2,3-dihydropyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C8H6FNO2/c9-5-1-3-10-7-6(11)2-4-12-8(5)7/h1,3H,2,4H2

InChI Key

GHICHXHDGTXIIL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CN=C2C1=O)F

Origin of Product

United States

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